Cas no 1310145-60-8 (N-[2-(thiophen-2-yl)ethyl]thian-3-amine)
![N-[2-(thiophen-2-yl)ethyl]thian-3-amine structure](https://ja.kuujia.com/scimg/cas/1310145-60-8x500.png)
N-[2-(thiophen-2-yl)ethyl]thian-3-amine 化学的及び物理的性質
名前と識別子
-
- 2H-Thiopyran-3-amine, tetrahydro-N-[2-(2-thienyl)ethyl]-
- N-[2-(thiophen-2-yl)ethyl]thian-3-amine
-
- インチ: 1S/C11H17NS2/c1-3-10(9-13-7-1)12-6-5-11-4-2-8-14-11/h2,4,8,10,12H,1,3,5-7,9H2
- InChIKey: PAJWTFVEZIHXTK-UHFFFAOYSA-N
- ほほえんだ: C1SCCCC1NCCC1SC=CC=1
N-[2-(thiophen-2-yl)ethyl]thian-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11478-500MG |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
Enamine | EN300-160987-0.25g |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 0.25g |
$683.0 | 2023-06-08 | ||
Enamine | EN300-160987-250mg |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-160987-10000mg |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 10000mg |
$2701.0 | 2023-09-23 | ||
Enamine | EN300-160987-1000mg |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 1000mg |
$628.0 | 2023-09-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551722-1g |
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-thiopyran-3-amine |
1310145-60-8 | 98% | 1g |
¥6977.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551722-10g |
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-thiopyran-3-amine |
1310145-60-8 | 98% | 10g |
¥31031.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551722-500mg |
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-thiopyran-3-amine |
1310145-60-8 | 98% | 500mg |
¥6435.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1551722-5g |
N-(2-(thiophen-2-yl)ethyl)tetrahydro-2H-thiopyran-3-amine |
1310145-60-8 | 98% | 5g |
¥22528.00 | 2024-08-09 | |
Enamine | EN300-160987-5.0g |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine |
1310145-60-8 | 5g |
$2152.0 | 2023-06-08 |
N-[2-(thiophen-2-yl)ethyl]thian-3-amine 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
N-[2-(thiophen-2-yl)ethyl]thian-3-amineに関する追加情報
Introduction to N-[2-(thiophen-2-yl)ethyl]thian-3-amine (CAS No: 1310145-60-8)
N-[2-(thiophen-2-yl)ethyl]thian-3-amine, identified by the CAS number 1310145-60-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework that combines a thiophene ring with an ethylamine side chain, making it a versatile intermediate in the development of novel therapeutic agents. The presence of the thiophene moiety imparts distinctive electronic and steric properties, which are highly valuable in medicinal chemistry for modulating target interactions and enhancing drug-like characteristics.
The compound's molecular structure, characterized by a nitrogen-containing thiazole derivative, positions it as a promising candidate for further exploration in drug discovery. Recent advancements in computational chemistry and molecular modeling have highlighted the potential of such derivatives in addressing various biological pathways. Specifically, studies have demonstrated that the aromatic thiophene ring can interact with biological targets in ways that traditional aliphatic amines cannot, offering new avenues for therapeutic intervention.
In the context of contemporary pharmaceutical research, N-[2-(thiophen-2-yl)ethyl]thian-3-amine has been scrutinized for its role in developing kinase inhibitors and other enzyme-targeted drugs. The thiophene ring's ability to engage in π-stacking interactions with proteins suggests its utility in designing molecules with enhanced binding affinity and selectivity. Furthermore, the ethylamine side chain provides a handle for further functionalization, allowing chemists to tailor properties such as solubility and metabolic stability.
Recent publications have begun to explore the pharmacokinetic profiles of derivatives like N-[2-(thiophen-2-yl)ethyl]thian-3-amine, emphasizing the importance of optimizing structural features for improved bioavailability. For instance, modifications to the thiazole core have shown promise in reducing off-target effects while maintaining efficacy. These findings align with broader trends in medicinal chemistry toward rational drug design, where computational tools are increasingly used to predict and refine molecular structures.
The synthesis of N-[2-(thiophen-2-yl)ethyl]thian-3-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility. Key steps often include cyclization reactions to form the thiazole ring, followed by nucleophilic substitution or condensation reactions to introduce the ethylamine moiety. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research purposes.
The potential applications of N-[2-(thiophen-2-yl)ethyl]thian-3-amine extend beyond kinase inhibition. Emerging research suggests its utility in developing antiviral and anti-inflammatory agents due to its ability to modulate protein-protein interactions and signal transduction pathways. Additionally, its structural motif is reminiscent of natural products known for their biological activity, suggesting that derivatives of this compound may exhibit untapped pharmacological properties.
In conclusion, N-[2-(thiophen-2-yl)ethyl]thian-3-amine (CAS No: 1310145-60-8) represents a compelling area of investigation within pharmaceutical chemistry. Its unique structural features and demonstrated versatility make it a valuable scaffold for developing novel therapeutics. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in addressing unmet medical needs.
1310145-60-8 (N-[2-(thiophen-2-yl)ethyl]thian-3-amine) 関連製品
- 2098105-18-9(Methyl 2-cyclopropyl-6-(difluoromethyl)pyrimidine-4-carboxylate)
- 64949-88-8(4-THIAZOLECARBOXYLIC ACID, 2-[2-(ACETYLAMINO)ETHYL]-)
- 1340115-97-0(1-(aminomethyl)-3-ethylcyclohexan-1-ol)
- 1016714-89-8(Methyl 1-(2-chloropropanoyl)piperidine-4-carboxylate)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)
- 2227785-05-7((3R)-3-4-(diethylamino)phenyl-3-hydroxypropanoic acid)
- 1805966-30-6(5-(Aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)
- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)
